molecular formula C16H16N2O4 B5808345 N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No. B5808345
M. Wt: 300.31 g/mol
InChI Key: KNDSMTAJXXFHQY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.37 g/mol. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X is not fully understood, but it is believed to act through the modulation of specific protein targets. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. In the brain, it has been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X has been found to exhibit a range of biochemical and physiological effects, including antitumor activity, modulation of neurotransmitter activity, and anti-inflammatory effects. It has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X in lab experiments is its ability to selectively bind to specific protein targets, making it a useful tool compound in drug discovery. Additionally, its ability to exhibit a range of biochemical and physiological effects makes it a promising candidate for further research. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and disease treatment. Finally, investigations into the potential side effects and toxicity of N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X are necessary before it can be considered for clinical use.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X can be achieved through a multistep process that involves the reaction of 2,3-dimethylaniline with 4-nitrophenol in the presence of a base catalyst. This is followed by the addition of acetic anhydride to the reaction mixture, which results in the formation of the final product. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. In neuroscience, it has been shown to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications for conditions such as depression and anxiety. Additionally, N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X has been investigated for its potential use as a tool compound in drug discovery, due to its ability to bind to specific protein targets.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-4-3-5-15(12(11)2)17-16(19)10-22-14-8-6-13(7-9-14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDSMTAJXXFHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

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